molecular formula C15H15FN2O2 B13194772 3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13194772
M. Wt: 274.29 g/mol
InChI Key: DAVADTFFLJMGON-UHFFFAOYSA-N
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Description

3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is an organic compound with the molecular formula C15H15FN2O2 It is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-methylphenyl group, an oxo group, and a nitrile group

Preparation Methods

The synthesis of 3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the 4-fluoro-2-methylphenyl group: This step involves the substitution of the piperidine ring with the 4-fluoro-2-methylphenyl group using appropriate reagents and catalysts.

    Addition of the oxo group: The oxo group is introduced through oxidation reactions.

    Incorporation of the nitrile group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile include:

    3-[1-(4-Chloro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: Similar structure with a chlorine atom instead of fluorine.

    3-[1-(4-Fluoro-2-ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: Similar structure with an ethyl group instead of a methyl group.

    3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxobutanenitrile: Similar structure with a butanenitrile group instead of propanenitrile.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H15FN2O2/c1-10-9-11(16)4-5-13(10)18-8-2-3-12(15(18)20)14(19)6-7-17/h4-5,9,12H,2-3,6,8H2,1H3

InChI Key

DAVADTFFLJMGON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)C(=O)CC#N

Origin of Product

United States

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